![molecular formula C11H13NOS B2539641 1-Amino-2-(benzo[b]thiophen-2-yl)propan-2-ol CAS No. 2034156-97-1](/img/structure/B2539641.png)
1-Amino-2-(benzo[b]thiophen-2-yl)propan-2-ol
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Overview
Description
1-Amino-2-(benzo[b]thiophen-2-yl)propan-2-ol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as ABTP and is known for its ability to modulate the activity of certain enzymes in the body. In
Scientific Research Applications
Anti-Inflammatory Properties: Thiophene compounds exhibit anti-inflammatory effects, making them valuable in managing inflammatory conditions. Researchers have explored their potential as anti-inflammatory drugs .
Anti-Psychotic Activity: Certain thiophene derivatives, including “1-Amino-2-(benzo[b]thiophen-2-yl)propan-2-ol,” have demonstrated anti-psychotic properties. These compounds may contribute to the treatment of mental health disorders .
Anti-Cancer Potential: Thiophenes have attracted attention as potential anti-cancer agents. Their unique chemical structure allows them to interfere with cancer cell growth and proliferation .
Anti-Microbial Effects: Thiophene derivatives exhibit antimicrobial activity against various pathogens, including bacteria and fungi. These compounds could be explored for novel antibiotics .
Kinase Inhibition: Some thiophenes act as kinase inhibitors, affecting cellular signaling pathways. Researchers investigate their potential in targeted cancer therapies .
Estrogen Receptor Modulation: Thiophenes may modulate estrogen receptors, which could have implications in hormone-related diseases and conditions .
Material Science
Beyond medicine, thiophenes find applications in material science:
Light-Emitting Diodes (LEDs): Thiophene-based compounds contribute to the fabrication of organic light-emitting diodes (OLEDs). Their electronic properties make them suitable for efficient light emission .
Corrosion Inhibition: Thiophenes act as inhibitors of metal corrosion. Researchers explore their use in protective coatings and anti-corrosion materials .
Other Applications
Apart from the fields mentioned above, thiophenes have additional applications:
Monoamine Oxidase (MAO) Inhibition: Benzo[b]thiophen-3-ols, structurally related to “1-Amino-2-(benzo[b]thiophen-2-yl)propan-2-ol,” have been investigated as potential inhibitors of human monoamine oxidase (hMAO). These enzymes play a role in neurotransmitter metabolism and are relevant in neurodegenerative diseases .
Antimicrobial Screening: Thiophene derivatives have been screened for antimicrobial activity against bacteria (e.g., S. aureus, E. coli) and fungi (e.g., A. niger, C. albicans). Such studies contribute to understanding their broader applications .
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to exhibit a variety of biological effects . They have been associated with properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives interact with their targets to induce a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives are known to induce a variety of biological effects, suggesting that they likely have significant molecular and cellular impacts .
properties
IUPAC Name |
1-amino-2-(1-benzothiophen-2-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-11(13,7-12)10-6-8-4-2-3-5-9(8)14-10/h2-6,13H,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQJTSRNYWDNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC2=CC=CC=C2S1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(benzo[b]thiophen-2-yl)propan-2-ol |
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